

# Application Note: GC-MS Analysis of Methyl 2acetoxybenzoate Fragmentation

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Compound of Interest		
Compound Name:	Methyl 2-acetoxybenzoate	
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This document provides a detailed protocol and analysis of the fragmentation pattern of **Methyl 2-acetoxybenzoate**, the methylated form of acetylsalicylic acid (aspirin), using Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the fragmentation of this compound is crucial for its identification and quantification in various matrices, which is of significant interest in pharmaceutical analysis and drug metabolism studies.

#### Introduction

**Methyl 2-acetoxybenzoate** (also known as methyl acetylsalicylate) is the methyl ester of acetylsalicylic acid. It is a key derivative for the analysis of aspirin by GC-MS, as the methylation of the carboxylic acid group increases its volatility.[1] Electron ionization (EI) mass spectrometry of **Methyl 2-acetoxybenzoate** produces a characteristic fragmentation pattern that allows for its unambiguous identification. This application note details the primary fragmentation pathways and provides a standard protocol for its analysis.

## **Molecular Structure and Properties**

Chemical Formula: C10H10O4[2][3]

Molecular Weight: 194.18 g/mol [2]

CAS Number: 580-02-9[2]



### **GC-MS Fragmentation Analysis**

Under electron ionization, **Methyl 2-acetoxybenzoate** undergoes a series of fragmentation events, leading to the formation of several key ions. The mass spectrum is characterized by a molecular ion peak and several prominent fragment ion peaks.

#### **Key Fragment Ions and Proposed Structures**

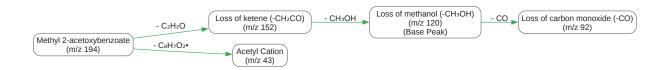
The electron ionization mass spectrum of **Methyl 2-acetoxybenzoate** is dominated by several key fragments. The relative abundance of these ions can be used for identification and quantification purposes.

m/z	Proposed Fragment Structure	Relative Abundance (%)
194	[C10H10O4]+• (Molecular Ion)	5
152	[C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> ]+•	25
120	[C7H4O2]+•	100 (Base Peak)
92	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup> •	30
43	[CH₃CO] <sup>+</sup>	40

Data is illustrative and may vary slightly based on instrumentation and analytical conditions.

### **Fragmentation Pathway**

The fragmentation of **Methyl 2-acetoxybenzoate** is initiated by the loss of an electron to form the molecular ion (m/z 194). Subsequent fragmentation follows predictable pathways for esters and aromatic compounds.





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Caption: Proposed fragmentation pathway of **Methyl 2-acetoxybenzoate**.

## **Experimental Protocol: GC-MS Analysis**

This protocol provides a general procedure for the analysis of **Methyl 2-acetoxybenzoate**. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation: Methylation of Acetylsalicylic Acid

For the analysis of aspirin, a derivatization step to form **Methyl 2-acetoxybenzoate** is necessary.

- Reagents: Methanol, Boron Trifluoride (BF3) in Methanol (14% w/v).
- Procedure:
  - Accurately weigh the sample containing acetylsalicylic acid.
  - Dissolve the sample in methanol.
  - Add a small amount of BF₃-methanol solution.
  - Reflux the mixture for 10-15 minutes.
  - Cool the solution to room temperature. The sample is now ready for GC-MS injection.
- 2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Injector Temperature: 250°C
- Oven Temperature Program:



• Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

• Ion Source Temperature: 230°C.

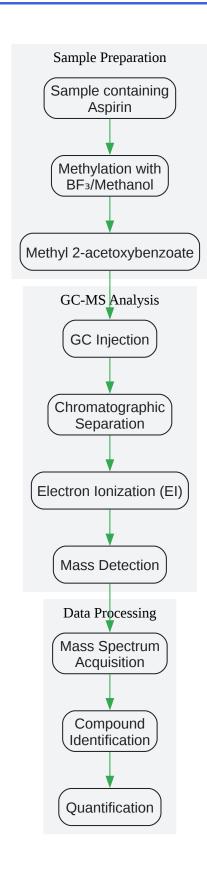
• Quadrupole Temperature: 150°C.

## **Data Analysis**

The acquired data can be processed using the instrument's software. Identification of **Methyl 2-acetoxybenzoate** is confirmed by matching the retention time and the mass spectrum with a known standard or a library spectrum (e.g., NIST).

## **Workflow Diagram**





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Caption: General workflow for GC-MS analysis of **Methyl 2-acetoxybenzoate**.



#### Conclusion

The GC-MS analysis of **Methyl 2-acetoxybenzoate** provides a robust and reliable method for the identification and quantification of aspirin. The characteristic fragmentation pattern, with a base peak at m/z 120, allows for high specificity. The protocol outlined in this application note serves as a starting point for researchers developing and validating methods for the analysis of this important pharmaceutical compound.

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#### References

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- 2. Aspirin methyl ester [webbook.nist.gov]
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